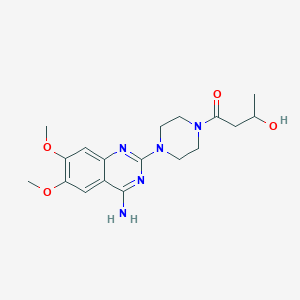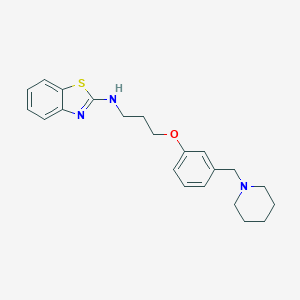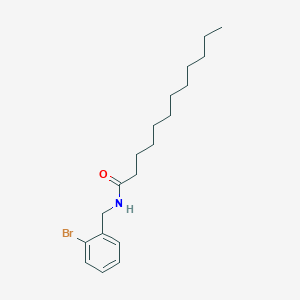
1-(3-Bromopropyl)pyrrole
Overview
Description
1-(3-Bromopropyl)pyrrole, also known as 3-bromopropiophenone, is a heterocyclic compound containing both a pyrrole and bromopropyl moieties. It is a colorless liquid with a boiling point of 81°C and a melting point of -50°C. It is soluble in most organic solvents, including ethanol, methanol, and chloroform. This compound has a wide range of applications in both organic synthesis and scientific research.
Scientific Research Applications
Bio-Sensing Applications : Ferrrocenylpropyl and -butyl polypyrroles, which are related to 1-(3-Bromopropyl)pyrrole, demonstrate potential in bio-sensing applications. These compounds can be used for quantitative sensing and determination of redox-active enzymes like cytochrome C in solution (Chen et al., 2002).
Synthetic Chemistry :
- A green and environmentally friendly method has been developed for ethynylation of pyrroles, including those related to this compound, with 1-acyl-2-bromoacetylenes on alumina, offering potential for functionalized pyrroles and acetylenes (Trofimov et al., 2004).
- A novel method for preparing fluoropyrroles, which are otherwise inaccessible, uses bromine-lithium exchange and N-fluorobenzenesulfonimide treatment of highly functionalized pyrroles (Barnes et al., 1994).
- 3-Lithio-1-(trimethylsilyl)pyrrole, a key intermediate in antibiotic synthesis, can be transformed into 3-substituted pyrroles, facilitating the synthesis of various antibiotics (Muchowski & Naef, 1984).
- 2-Bromo-N-(p-toluenesulfonyl)pyrrole, a stable derivative of 2-bromopyrrole, is suitable for Suzuki coupling with arylboronic acids (Knight et al., 2003).
Materials Science :
- N-substituted poly(bis-pyrrole) films show strong stability and good electrochromic properties, making them suitable for applications like metal recovery and ion sensors (Mert et al., 2013).
- New photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units in the main chain exhibit high photochemical stability, suitable for electronic applications (Beyerlein & Tieke, 2000).
Properties
IUPAC Name |
1-(3-bromopropyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIXPLRTYIMRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339589 | |
| Record name | 1-(3-Bromopropyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100779-91-7 | |
| Record name | 1-(3-Bromopropyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Bromopropyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(3-bromopropyl)pyrrole interact with the living polyisobutylene chain end, and what is the structural outcome?
A1: In the study by Storey et al. [], this compound acts as a nucleophile, effectively terminating the living carbocationic polymerization of isobutylene. The pyrrole ring, with its electron-rich nature, attacks the positively charged carbocation at the growing polyisobutylene chain end. This results in the covalent attachment of the this compound moiety to the polymer chain. Interestingly, the reaction yields a mixture of isomers where the polyisobutylene chain is attached to either the C2 or C3 position of the pyrrole ring. The researchers observed a specific isomer ratio (C2/C3) influenced by the length of the alkylene tether in the N-(ω-haloalkyl)pyrrole quenching agent [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)





![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)



